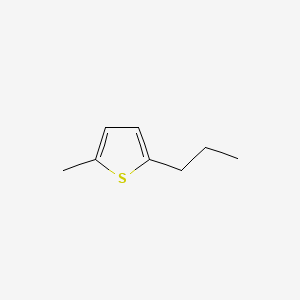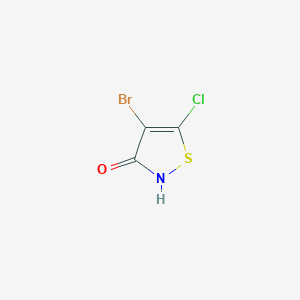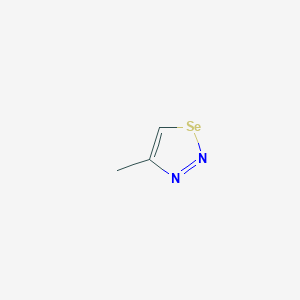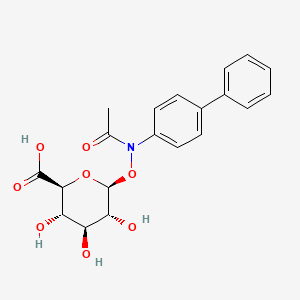
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylthiophenol in the presence of an appropriate esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thioester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thioesters or amines.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.
2-((Dimethylamino)methyl)-4-methoxyphenol hydrochloride:
Uniqueness
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thioester linkage and dimethylamino group make it versatile for various chemical transformations and interactions, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
35859-32-6 |
|---|---|
Formule moléculaire |
C13H20ClNO2S |
Poids moléculaire |
289.82 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-4-6-12(7-5-11)17-10-13(15)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
Clé InChI |
VANIMGFVUOSRSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


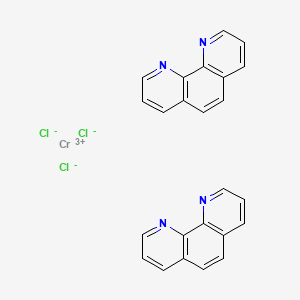
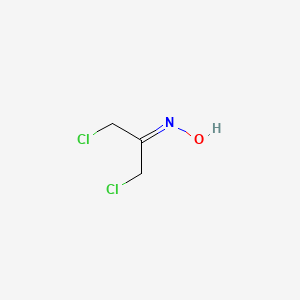
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
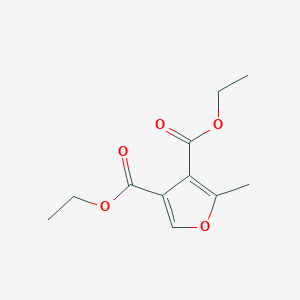

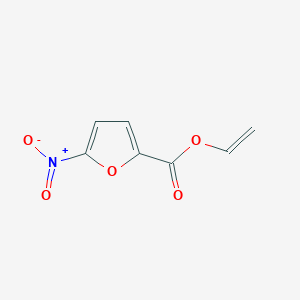
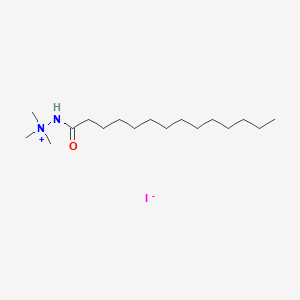
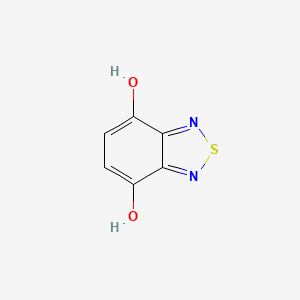
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
